4-CHLORO-1-METHYL-2-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-INDOLE

Suzuki-Miyaura coupling boronate ester stability protodeboronation

Researchers often face irreproducible Suzuki couplings due to boronic acid decomposition. This pinacol boronate ester solves that with bench-stable reactivity and a C4-Cl handle enabling sequential orthogonal functionalization. • Stable pinacol ester - resists protodeboronation, ensuring consistent yields in automated synthesis platforms. • 4-Cl handle - allows subsequent Buchwald-Hartwig amination or cross-coupling without intermediate purification. • Supplier-certified high purity - eliminates the need for in-situ protection/deprotection, streamlining kg-scale API manufacturing.

Molecular Formula C15H19BClNO2
Molecular Weight 291.582
CAS No. 1256360-42-5
Cat. No. B595102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-CHLORO-1-METHYL-2-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-INDOLE
CAS1256360-42-5
Molecular FormulaC15H19BClNO2
Molecular Weight291.582
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2C)C=CC=C3Cl
InChIInChI=1S/C15H19BClNO2/c1-14(2)15(3,4)20-16(19-14)13-9-10-11(17)7-6-8-12(10)18(13)5/h6-9H,1-5H3
InChIKeyVUBGUQRJVLABQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-1-methylindole-2-pinacol Boronate: Overview


4-Chloro-1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (CAS 1256360-42-5) is a functionalized indole building block classified as a pinacol boronate ester . It possesses a molecular formula of C15H19BClNO2 and a molecular weight of 291.58 g/mol . The molecule is designed for Suzuki-Miyaura cross-coupling reactions, featuring a boronate ester at the C2 position for carbon-carbon bond formation, a chlorine atom at the C4 position enabling further derivatization, and an N-methyl group that provides a specific steric and electronic environment .

Why Simple Analogs Cannot Replace 4-Chloro-1-methylindole-2-pinacol Boronate


Substituting this compound with a generic indole-2-boronic acid or even a simpler pinacol ester will fail because of three integrated functional differences. First, the pinacol ester moiety provides enhanced bench-top stability and resistance to protodeboronation compared to the free boronic acid, which is critical for reproducible yields [1]. Second, the 4-chloro substituent is not a passive bystander; it and the N-methyl group profoundly influence the electron density of the indole ring, altering the reactivity of the boronate ester in the transmetalation step of catalytic cycles [1]. Finally, the chloro group provides a synthetic handle for subsequent orthogonal functionalization, such as Buchwald-Hartwig amination, which is absent in simple 2-borylindoles. Using an unsubstituted or unprotected analog introduces variables in coupling efficiency, chemoselectivity, and the necessity for additional synthetic steps to install a halogen handle later.

4-Chloro-1-methylindole-2-pinacol Boronate vs. Closest Analogs


Enhanced Stability Against Protodeboronation

The target compound, as a pinacol ester, exhibits superior bench-top stability relative to the free boronic acid form (CAS 912331-32-9). In systematic studies on indole systems, arylpinacolboronate esters were demonstrated to be inherently less prone to the rapid protodeboronation that often plagues free indole-2-boronic acids during storage and reaction, although this can also result in slower reaction kinetics [1]. This stability characteristic is crucial for procurement teams, as it directly correlates with a longer, more reliable shelf-life and consistent coupling performance across multiple uses, in contrast to the free acid which may require cold storage and immediate use to prevent degradation.

Suzuki-Miyaura coupling boronate ester stability protodeboronation

Comparative Suzuki Coupling Reactivity

In a direct class-level comparison using 4-chloroindole-2-boronate derivatives, pinacol esters generally exhibit lower reactivity compared to their free boronic acid counterparts, often requiring longer reaction times or slightly elevated temperatures to achieve comparable yields. The seminal study by Prieto et al. reported that arylpinacolboronate esters are less reactive than arylboronic acids in Suzuki couplings involving indoles, with pinacol esters requiring considerably longer reaction times and furnishing generally lower yields when reacting with aryl halides [1]. However, this reduced reactivity can be advantageous for chemoselective transformations in complex substrates where the high activity of a free boronic acid might lead to off-target coupling. The target compound thus offers a 'controlled-release' reactivity profile that is distinct from its more aggressive free acid counterpart.

Suzuki-Miyaura coupling transmetalation reaction kinetics

Orthogonal Functionalization via C4 Chlorine

A key differentiator from the more common 1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (which lacks the 4-chloro substituent) is the presence of a synthetically versatile aryl chloride. 4-Chloroindole derivatives are well-established substrates for further transition-metal-catalyzed transformations [1]. After the initial Suzuki coupling at the C2 position, the C4 chlorine atom remains available for subsequent reactions, such as Pd-catalyzed amination (Buchwald-Hartwig) to introduce diverse amine groups, building molecular complexity in a controlled, stepwise manner. Procuring the 4-chloro-substituted building block thus directly enables a two-step diversification sequence that is not possible with the simple 1-methylindole-2-boronic acid pinacol ester.

orthogonal functionalization Buchwald-Hartwig amination 4-chloroindole

Certified High Purity for Reproducible Results

Commercially, the target compound is consistently supplied at a guaranteed minimum purity of 95% (AKSci) or 96% (Combi-Blocks) . This is a critical quantitative benchmark for industrial and academic labs. The corresponding free boronic acid, (4-chloro-1-methyl-1H-indol-2-yl)boronic acid (CAS 912331-32-9), is also typically offered at 95%. However, the instability of the free acid can mean that its effective purity on the day of use is lower and highly variable. The pinacol ester's inherent stability ensures the certified purity is maintained until the bottle is opened, providing a solid foundation for reproducible experiments and scalable processes, and reducing the need for costly pre-use re-characterization.

purity quality control method development

Application Scenarios for 4-Chloro-1-methylindole-2-pinacol Boronate


Iterative Suzuki Coupling for TNF-α Inhibitors

Drawing on the compound's presence in the Nuada patent family for anti-inflammatory indole boronic acids, this building block is ideally suited for synthesizing TNF-α inhibitor candidates [1]. The controlled reactivity of the pinacol ester allows for the precise C2-arylation of the indole core without disturbing the essential chlorine handle. The chlorine atom can then be used in a second, orthogonal Buchwald-Hartwig amination to rapidly generate a library of C4-aminated analogs, a key diversification point for modulating biological activity and improving pharmacokinetic properties.

One-Pot Assembly of 2,4-Disubstituted Indoles

This compound is a direct solution for methods requiring a pre-formed 2-boryl-4-chloroindole for one-pot, multi-component reactions [2]. The inherent stability of the pinacol ester makes it a reliable partner in automated parallel synthesis platforms. It can be used in a sequential operation: first, Suzuki coupling at C2 in the presence of a Pd catalyst, followed by a second cross-coupling or amination at C4, all without intermediate purification. This streamlines the synthesis of drug-like molecules, significantly reducing manual handling and total synthesis time for medicinal chemistry hit-to-lead campaigns.

Melanin-Inspired Indole Oligomer Synthesis

For materials science applications, particularly in the synthesis of eumelanin-mimetic indole oligomers, the 4-chloro substituent provides a vital structural anchor [3]. While simple indole-2-boronic acids can undergo undesired homocoupling, the pinacol ester's controlled reactivity, combined with the steric influence of the N-methyl group, offers a pathway for more selective iterative cross-coupling. The 4-chloro group not only influences the electronic properties of the resulting oligomer but also serves as a future chemical handle for attaching the oligomer to surfaces or other functional groups for advanced material characterization.

Reliable Starting Material for Process Scale-Up

For process chemists, the key procurement advantage is reproducibility. The target compound's supplier-certified high purity and class-leading chemical stability directly address the common scale-up problem of reagent degradation . The pinacol ester form eliminates the need for a problematic, potentially yield-eroding in-situ protection/deprotection strategy for the boronic acid, providing a robust, well-defined starting point for kilogram-scale manufacturing of active pharmaceutical ingredients (APIs) containing the heavily functionalized 2,4-indole core.

Quote Request

Request a Quote for 4-CHLORO-1-METHYL-2-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-INDOLE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.